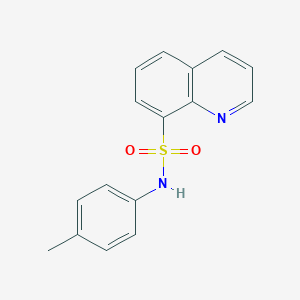
N-(4-Methylphenyl)-8-quinolinesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Methylphenyl)-8-quinolinesulfonamide, commonly known as 4-Methylphenyl Quinoline Sulfonamide (4-MPQS), is a chemical compound that has gained significant attention in the scientific community due to its diverse applications. This compound is synthesized through a specific method and is widely used in scientific research for its unique mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments. In
Mecanismo De Acción
The mechanism of action of N-(4-Methylphenyl)-8-quinolinesulfonamide is not fully understood, but it is believed to involve the interaction of the compound with specific proteins or enzymes. The compound has been shown to inhibit the activity of carbonic anhydrase, which is involved in the regulation of pH in the body. It has also been shown to interact with metal ions, leading to changes in fluorescence and other properties of the compound.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of N-(4-Methylphenyl)-8-quinolinesulfonamide are diverse and depend on the specific application. Inhibition of carbonic anhydrase can lead to changes in pH regulation in the body, which can have downstream effects on various physiological processes. The interaction of N-(4-Methylphenyl)-8-quinolinesulfonamide with metal ions can lead to changes in fluorescence and other properties of the compound, which can be used for detection and imaging purposes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(4-Methylphenyl)-8-quinolinesulfonamide in lab experiments include its unique mechanism of action, diverse applications, and ease of synthesis. However, there are also limitations to its use, including potential toxicity and the need for specific conditions for synthesis and purification.
Direcciones Futuras
There are many potential future directions for research on N-(4-Methylphenyl)-8-quinolinesulfonamide. One area of interest is the development of new applications for the compound, such as in the detection of other metal ions or in the inhibition of other enzymes. Another area of interest is the investigation of the potential toxicity of the compound and the development of safer alternatives. Finally, there is potential for the development of new synthesis methods or purification techniques to increase the yield and purity of the compound.
Conclusion:
In conclusion, N-(4-Methylphenyl)-8-quinolinesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its diverse applications. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of N-(4-Methylphenyl)-8-quinolinesulfonamide have been discussed in this paper. With further research, N-(4-Methylphenyl)-8-quinolinesulfonamide has the potential to be used in a variety of applications and to contribute to our understanding of various physiological processes.
Métodos De Síntesis
The synthesis of N-(4-Methylphenyl)-8-quinolinesulfonamide involves the reaction of 4-methyl aniline with 8-hydroxyquinoline-5-sulfonic acid under specific conditions. The reaction takes place in the presence of a catalyst and a solvent, resulting in the formation of N-(4-Methylphenyl)-8-quinolinesulfonamide. The purity of the compound can be increased through recrystallization and other purification techniques.
Aplicaciones Científicas De Investigación
N-(4-Methylphenyl)-8-quinolinesulfonamide has been widely used in scientific research for its diverse applications. It has been used as a fluorescent probe for the detection of metal ions, such as copper, zinc, and mercury. It has also been used as a pH indicator and a chelating agent for metal ions. In addition, N-(4-Methylphenyl)-8-quinolinesulfonamide has been used as an inhibitor of carbonic anhydrase, an enzyme that is involved in the regulation of pH in the body.
Propiedades
Número CAS |
98809-36-0 |
|---|---|
Nombre del producto |
N-(4-Methylphenyl)-8-quinolinesulfonamide |
Fórmula molecular |
C16H14N2O2S |
Peso molecular |
298.4 g/mol |
Nombre IUPAC |
N-(4-methylphenyl)quinoline-8-sulfonamide |
InChI |
InChI=1S/C16H14N2O2S/c1-12-7-9-14(10-8-12)18-21(19,20)15-6-2-4-13-5-3-11-17-16(13)15/h2-11,18H,1H3 |
Clave InChI |
XQABZLHXEGAOQR-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC3=C2N=CC=C3 |
SMILES canónico |
CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC3=C2N=CC=C3 |
Otros números CAS |
98809-36-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,4-Bis[(2,3-dimethylphenyl)amino]anthracene-9,10-dione](/img/structure/B182812.png)
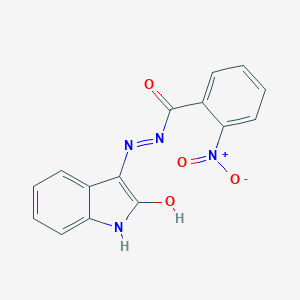
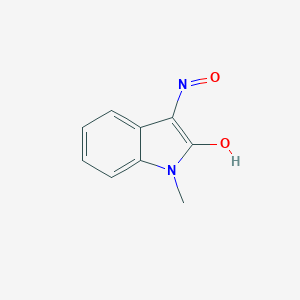
![1a,2,3,7b-Tetrahydro-1H-cyclopropa[a]naphthalene-1-carboxylic acid](/img/structure/B182819.png)
![Benzo[1,3]dioxol-5-ylmethylene-[1,2,4]triazol-4-yl-amine](/img/structure/B182820.png)

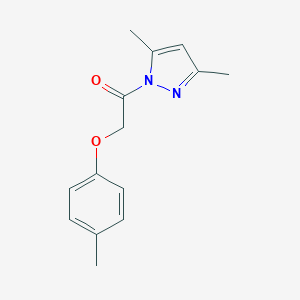
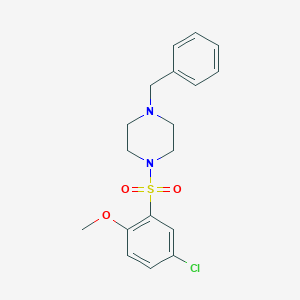
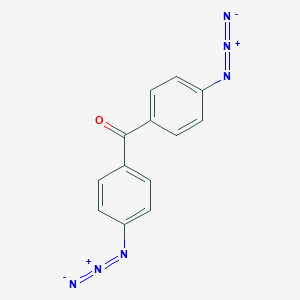
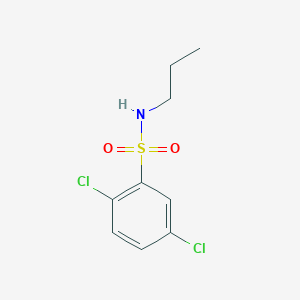
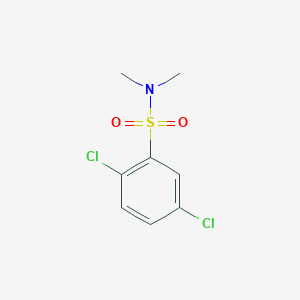
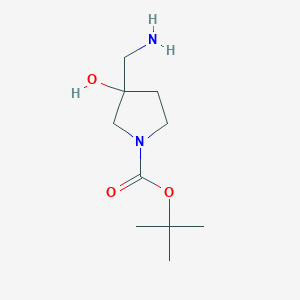
![Ethenamine, 2,2-bis[(4-methylphenyl)sulfonyl]-](/img/structure/B182836.png)
